molecular formula C7H3BrF3NO B1428250 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone CAS No. 886364-53-0

1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone

Cat. No. B1428250
M. Wt: 254 g/mol
InChI Key: LFJAEBRZUOKHFC-UHFFFAOYSA-N
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Description

“1-(4-Bromopyridin-2-yl)ethanone” is a synthetic organic compound with the CAS Number: 1060805-69-7. It has a molecular weight of 200.03 and a molecular formula of C7H6BrNO .


Molecular Structure Analysis

The molecular structure of “1-(4-Bromopyridin-2-yl)ethanone” consists of a pyridine ring attached to an ethanone group at the 4-position, with a bromine atom also attached to the pyridine ring .


Physical And Chemical Properties Analysis

“1-(4-Bromopyridin-2-yl)ethanone” is a solid compound. It should be stored in an inert atmosphere at 2-8°C. .

Scientific Research Applications

1. Synthesis of Odanacatib Precursor

1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone is utilized in the chemical synthesis of compounds, specifically as a precursor for Odanacatib, an orally bioavailable inhibitor of Cathepsin K. This synthesis involves a palladium-catalyzed cross-coupling process followed by bioreduction, highlighting its utility in creating enantiomerically pure substances (González-Martínez, Gotor, & Gotor‐Fernández, 2019).

2. Development of Antibacterial Agents

The compound has been used in the synthesis of new cyanopyridine derivatives, which demonstrate notable antimicrobial activity against various bacteria. This suggests its potential in the development of new antibacterial agents (Bogdanowicz et al., 2013).

3. Synthesis of Electron-Rich Ligands

In the field of ligand synthesis, 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone is used to create highly electron-rich ligands, which are anticipated to have high affinities for metal ions, indicating its potential in catalysis and material science applications (Kleoff et al., 2019).

4. Formation of Pyridylcarbene Intermediate

This compound is also involved in the formation of a pyridylcarbene intermediate through thermal decomposition, demonstrating its role in organic synthesis and reaction mechanism studies (Abarca, Ballesteros, & Blanco, 2006).

5. Synthesis of Super Lewis Basic Terpyridines

It serves as a key component in the synthesis of super Lewis basic tris(dialkylamino)-substituted terpyridines. These compounds have predicted high methyl cation affinities, indicating potential applications in catalysis and material science (Kleoff et al., 2019).

Safety And Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing mist or vapors and washing skin thoroughly after handling .

properties

IUPAC Name

1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO/c8-4-1-2-12-5(3-4)6(13)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJAEBRZUOKHFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Br)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60744478
Record name 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethanone

CAS RN

886364-53-0
Record name 1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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